molecular formula C18H21F3N6O B2613670 N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide CAS No. 2034209-91-9

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide

Cat. No.: B2613670
CAS No.: 2034209-91-9
M. Wt: 394.402
InChI Key: UZPVZOQIDIPUJT-UHFFFAOYSA-N
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Description

The compound appears to contain a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Molecular Structure Analysis

The compound seems to contain a piperidine ring, a triazine ring, and a benzamide group. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Scientific Research Applications

Synthetic Opioids and Forensic Analysis

Research on synthetic opioids has significantly impacted forensic science, contributing to the identification of new psychoactive substances (NPS) and their analysis in forensic contexts. Studies have detailed the structural characterization, synthesis pathways, and analytical detection methods of various synthetic opioids, emphasizing the importance of chemical analysis in addressing legal and clinical challenges associated with NPS. These insights are vital for developing detection techniques for new compounds and understanding their pharmacological profiles (Elliott, Brandt, & Smith, 2016).

Antimicrobial Agents

Thiazolidinone and s-triazine derivatives have been synthesized and evaluated for their antimicrobial activities against a range of bacterial and fungal pathogens. This research underscores the potential of such compounds in developing new antimicrobial agents, contributing to the battle against resistant microbial strains. The findings highlight the chemical versatility and biological relevance of triazine derivatives in medicinal chemistry (Patel et al., 2012).

Central Nervous System Agents

Studies on the synthesis and evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives have revealed their potential as central nervous system agents. These compounds exhibit significant antitetrabenazine activity, indicating their usefulness in developing treatments for depression and other CNS disorders. This research provides a foundation for further exploration of spiro compounds in pharmacology (Martin et al., 1981).

Tyrosine Kinase Inhibitors

Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, has been studied for its metabolism in chronic myelogenous leukemia (CML) patients. The identification of its metabolites and metabolic pathways in humans is crucial for understanding its pharmacokinetics and optimizing its therapeutic use. This research contributes to the development of more effective cancer treatments through the detailed study of drug metabolism (Gong et al., 2010).

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-2,3,4-trifluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N6O/c1-26(2)17-23-13(24-18(25-17)27-8-4-3-5-9-27)10-22-16(28)11-6-7-12(19)15(21)14(11)20/h6-7H,3-5,8-10H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPVZOQIDIPUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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